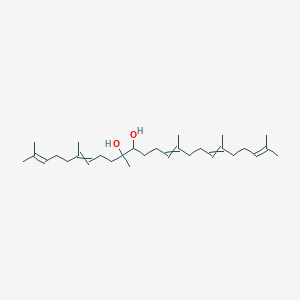
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by NS-398 leads to a reduction in inflammation and pain, making it a potential therapeutic agent for various diseases.
作用机制
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- selectively inhibits the activity of COX-2 enzyme, which is induced in response to inflammation and other stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- leads to a reduction in the production of prostaglandins, which results in a reduction in inflammation and pain.
生化和生理效应
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis. Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have a minimal effect on the activity of COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
实验室实验的优点和局限性
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various disease models. It has also been shown to have minimal effects on the activity of COX-1 enzyme, which allows for the study of the specific role of COX-2 in various disease models without affecting the protective functions of COX-1. However, one limitation of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- is that it is a synthetic compound, which may limit its clinical applications.
未来方向
There are several future directions for the study of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its effects on COX-2 enzyme and prostaglandin production. Additionally, the development of new selective COX-2 inhibitors based on the structure of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- may lead to the development of more effective and safer drugs for the treatment of various diseases.
合成方法
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- can be synthesized using various methods, including the reaction of 2-naphthalenesulfonyl chloride with (S)-4-aminobutanoic acid, followed by the reaction with (S)-4-(2-phenylethylamino)-4-oxobutanoic acid. Another method involves the reaction of (S)-4-(2-phenylethylamino)-4-oxobutanoic acid with 2-naphthalenesulfonyl chloride, followed by the reaction with (S)-4-aminobutanoic acid.
科学研究应用
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
属性
CAS 编号 |
141577-40-4 |
|---|---|
产品名称 |
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- |
分子式 |
C22H22N2O5S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
InChI 键 |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
同义词 |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



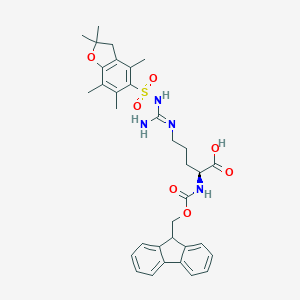
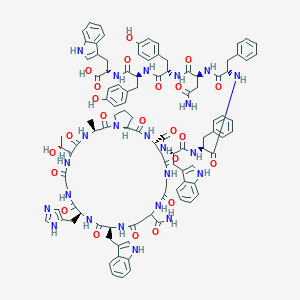
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
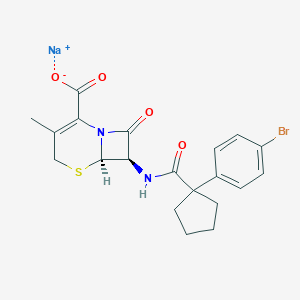
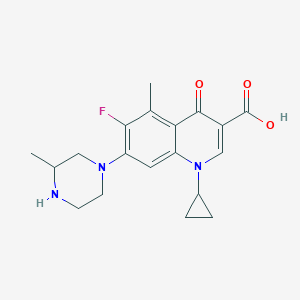
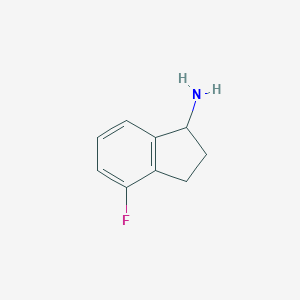
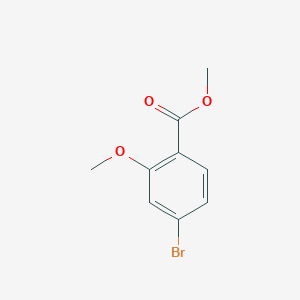
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
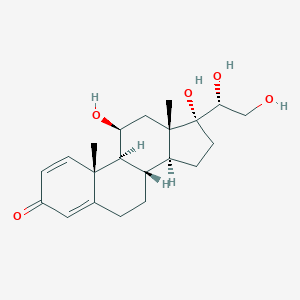
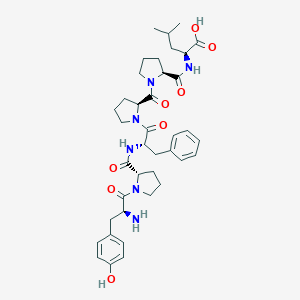

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
